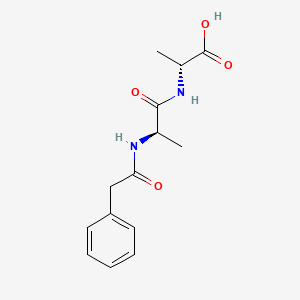

N-(Phenylacetyl)-D-alanyl-D-alanine

CAS No.: 90044-41-0

Cat. No.: VC19277139

Molecular Formula: C14H18N2O4

Molecular Weight: 278.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 90044-41-0 |

|---|---|

| Molecular Formula | C14H18N2O4 |

| Molecular Weight | 278.30 g/mol |

| IUPAC Name | (2R)-2-[[(2R)-2-[(2-phenylacetyl)amino]propanoyl]amino]propanoic acid |

| Standard InChI | InChI=1S/C14H18N2O4/c1-9(13(18)16-10(2)14(19)20)15-12(17)8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,15,17)(H,16,18)(H,19,20)/t9-,10-/m1/s1 |

| Standard InChI Key | ITMCYDJDPJXDON-NXEZZACHSA-N |

| Isomeric SMILES | C[C@H](C(=O)N[C@H](C)C(=O)O)NC(=O)CC1=CC=CC=C1 |

| Canonical SMILES | CC(C(=O)NC(C)C(=O)O)NC(=O)CC1=CC=CC=C1 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

N-(Phenylacetyl)-D-alanyl-D-alanine consists of two D-alanine residues linked by a peptide bond, with an N-terminal phenylacetyl group. The IUPAC name, (2R)-2-[[(2R)-2-[(2-phenylacetyl)amino]propanoyl]amino]propanoic acid, reflects its chiral centers at both alanine residues . The compound’s isomeric SMILES string, CC@HNC(=O)CC1=CC=CC=C1, confirms the R-configuration at both α-carbons . X-ray crystallography or NMR data for this specific compound are unavailable, but structural analogs like D-alanyl-D-alanine exhibit planar peptide bonds and tetrahedral geometry at the chiral centers .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈N₂O₄ |

| Molecular Weight | 278.30 g/mol |

| IUPAC Name | (2R)-2-[[(2R)-2-[(2-phenylacetyl)amino]propanoyl]amino]propanoic acid |

| Canonical SMILES | CC(C(=O)NC(C)C(=O)O)NC(=O)CC1=CC=CC=C1 |

| Topological Polar Surface Area | 106 Ų (calculated) |

Synthetic Routes and Modifications

While no explicit synthesis protocol for N-(Phenylacetyl)-D-alanyl-D-alanine is published, its preparation likely involves:

-

Dipeptide Formation: Coupling D-alanine residues using carbodiimide reagents, preserving stereochemistry via chiral auxiliaries or enzymatic methods .

-

N-Terminal Acylation: Reacting the dipeptide with phenylacetyl chloride in the presence of a base like triethylamine.

Yield optimization would require protecting group strategies, such as tert-butoxycarbonyl (Boc) for the N-terminus and benzyl esters for carboxylates, followed by deprotection . The absence of reported yields or purification methods highlights a gap in the literature.

Biological Interactions and Enzyme Specificity

Target Enzymes: DD-Peptidases and β-Lactamases

DD-Peptidases, which crosslink peptidoglycan strands in bacteria, recognize the D-alanyl-D-alanine motif. The phenylacetyl modification in N-(Phenylacetyl)-D-alanyl-D-alanine may alter substrate-enzyme interactions. Studies on similar compounds show:

-

Steric Effects: Bulky N-terminal groups (e.g., phenylacetyl) reduce binding to the active site of low-molecular-mass DD-peptidases like Streptomyces R61 enzyme (kcat/Kₘ = 8.7 × 10⁶ M⁻¹s⁻¹ for native substrates) .

-

Electrostatic Modulation: The aromatic ring could engage in π-stacking with enzyme residues, potentially increasing affinity for β-lactamases that hydrolyze cephalosporins .

Table 2: Comparative Activity of Peptidoglycan Analogs

Antibiotic Resistance Implications

Research Gaps and Future Directions

The absence of kinetic data for N-(Phenylacetyl)-D-alanyl-D-alanine limits its utility as a biochemical tool. Priority research areas include:

-

Enzymatic Assays: Measure hydrolysis rates using purified DD-peptidases and β-lactamases.

-

Structural Studies: Solve crystal structures of enzyme-compound complexes to identify binding modes.

-

Antimicrobial Screening: Test synergistic effects with β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume